molecular formula C13H13NO3S B2562440 (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1396892-07-1

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2562440
CAS No.: 1396892-07-1
M. Wt: 263.31
InChI Key: BTVBMHJWKJOHAZ-OWOJBTEDSA-N
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Description

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide is an organic compound featuring both furan and thiophene rings, which are heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available furan-3-carbaldehyde and thiophene-3-carboxylic acid.

    Step 1 Formation of (E)-3-(thiophen-3-yl)acrylic acid:

    Step 2 Formation of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products vary widely depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used to study enzyme interactions due to its unique structure.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry

    Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(furan-2-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(pyridin-3-yl)acrylamide
  • (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(benzothiophen-3-yl)acrylamide

Uniqueness

  • Structural Features : The specific positioning of the furan and thiophene rings in (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide provides unique electronic and steric properties.
  • Reactivity : The compound’s reactivity profile is distinct due to the combination of the furan and thiophene rings with the acrylamide moiety, offering a versatile platform for further functionalization.

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-12(11-3-5-17-8-11)7-14-13(16)2-1-10-4-6-18-9-10/h1-6,8-9,12,15H,7H2,(H,14,16)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVBMHJWKJOHAZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1C(CNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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